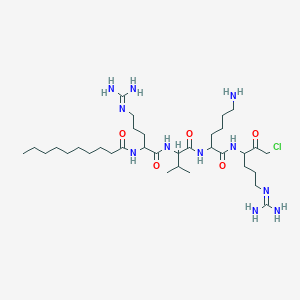

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

CAS No.:

Cat. No.: VC17933438

Molecular Formula: C34H66ClN11O5

Molecular Weight: 744.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H66ClN11O5 |

|---|---|

| Molecular Weight | 744.4 g/mol |

| IUPAC Name | N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

| Standard InChI | InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |

| Standard InChI Key | NHBJTTGFHCHQHS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Introduction

Chemical Structure and Synthesis

Molecular Composition

Dec-RVRK-CMK·TFA is a tetrapeptide derivative with the sequence Decanoyl-Arg-Val-Lys-Arg-chloromethylketone, modified at the C-terminus with a chloromethylketone (CMK) group and stabilized as a trifluoroacetate salt. The molecular formula is , yielding a molecular weight of approximately 1,012.5 g/mol . The decanoyl (10-carbon acyl) group at the N-terminus enhances lipid solubility, facilitating membrane permeability, while the CMK moiety acts as an irreversible inhibitor by forming a covalent bond with the active-site serine residue of target proteases .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 1,012.5 g/mol | |

| Storage Conditions | -20°C (powder), -80°C (solvent) | |

| Solubility | Soluble in DMSO, aqueous buffers |

Synthesis and Modifications

The synthesis of Dec-RVRK-CMK·TFA involves solid-phase peptide synthesis (SPPS), with post-translational modifications to introduce the CMK group and TFA counterion. The chloromethylketone moiety is incorporated during the final cleavage step, reacting with the thioester intermediate to form the irreversible inhibitor . Trifluoroacetate is commonly used in peptide purification to enhance solubility and stability, as noted in peptide modification guidelines .

Biological Activity and Mechanism

Target Specificity

Dec-RVRK-CMK·TFA inhibits Kex2, a calcium-dependent serine protease belonging to the proprotein convertase (PC) family. Kex2 processes precursor proteins at paired basic residues (e.g., Lys-Arg), a mechanism conserved in mammalian PCs such as furin and PC1/3 . The inhibitor exhibits a value of 8.45 μM against Kex2, with selectivity influenced by the P1 position (lysine vs. arginine) . This specificity arises from structural complementarity between the peptide backbone and the enzyme’s substrate-binding pocket.

Irreversible Inhibition Mechanism

The chloromethylketone group reacts with the catalytic serine residue (Ser in Kex2) to form a hemiketal intermediate, permanently inactivating the enzyme . This covalent modification is critical for studying protease-dependent pathways, as it allows researchers to dissect temporal dynamics of protein processing in cellular models.

Research Applications

Drug Development

Dec-RVRK-CMK·TFA is pivotal in designing peptide-based therapeutics targeting proteases involved in diseases such as cancer, viral infections, and metabolic disorders. For example, inhibiting furin-like proteases disrupts the activation of pathogenic proteins in SARS-CoV-2 and anthrax toxin . The compound’s lipid-soluble decanoyl group enhances cellular uptake, making it a template for prodrug development .

Protein Engineering

Researchers employ Dec-RVRK-CMK·TFA to engineer proteases with altered substrate specificity. By co-crystallizing the inhibitor with Kex2, structural insights into substrate-enzyme interactions have been obtained, guiding the rational design of engineered proteases for industrial applications .

Diagnostic Assays

In diagnostics, the inhibitor is used to quench protease activity in biological samples, improving the accuracy of biomarker detection. For instance, it suppresses nonspecific proteolysis in serum samples, enhancing the sensitivity of ELISA-based assays for cancer biomarkers .

Comparative Analysis with Related Inhibitors

Selectivity Across Protease Families

Unlike broad-spectrum protease inhibitors (e.g., PMSF), Dec-RVRK-CMK·TFA exhibits narrow specificity for Kex2 and related PCs. Comparative studies show that substituting lysine with arginine at the P1 position reduces affinity for furin by 12-fold, highlighting the role of residue selectivity in inhibitor design .

Pharmacokinetic Considerations

The compound’s short half-life in vivo (approximately 30 minutes in murine models) limits its therapeutic use but validates its utility in acute experimental settings. PEGylation strategies are being explored to extend its circulation time for preclinical studies .

Future Directions

Biotechnology Applications

In biomanufacturing, immobilized Dec-RVRK-CMK·TFA is used to purify recombinant proteases via affinity chromatography, achieving >95% purity in a single step .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume